molecular formula C19H17NO2S B2921461 (2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone CAS No. 2034552-46-8

(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone

Cat. No.: B2921461
CAS No.: 2034552-46-8
M. Wt: 323.41
InChI Key: CAIQUFJWHGGMRU-UHFFFAOYSA-N
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Description

The compound (2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone features a bicyclo[2.2.1]heptane scaffold with a sulfur (thia) and nitrogen (aza) atom in the ring system. The core structure is substituted with a benzoyl group at the 5-position and an additional phenylmethanone moiety.

Properties

IUPAC Name

phenyl-[2-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c21-18(13-6-2-1-3-7-13)16-8-4-5-9-17(16)19(22)20-11-15-10-14(20)12-23-15/h1-9,14-15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIQUFJWHGGMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the bicyclic core through a cyclization reaction, followed by the introduction of the carbonyl and phenyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which (2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications/Notes References
(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone C₁₉H₁₇NO₂S 331.41 Bicyclo[2.2.1]heptane with thia-aza core; benzoyl and phenylmethanone groups Undisclosed in evidence; structural similarity suggests potential CNS or enzyme targeting
Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate C₁₄H₁₅NO₃S 277.34 Bicyclo[2.2.1]heptane core; methyl benzoate substituent Intermediate in drug synthesis; ester group may improve bioavailability
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone C₁₆H₁₆N₂O₂S 272.4 Bicyclo[2.2.1]heptane core; indole-linked ethanone group Possible serotonin receptor modulation due to indole moiety
((1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)(4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)methanone C₂₈H₃₄N₄O₂ 476.61 Oxa-aza bicyclo core; benzimidazole-piperidine substituent Repurposed for antimalarial activity (e.g., astemizole derivatives)
(2S,5R,6R)-6-[(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid C₂₈H₃₁N₅O₆S 565.64 Bicyclo[3.2.0]heptane (β-lactam); penicillin-like structure Antibiotic activity; targets bacterial cell wall synthesis

Key Observations

Bicyclic Core Variations: The bicyclo[2.2.1] system (target compound) offers greater conformational rigidity compared to the bicyclo[3.2.0] framework (β-lactams), which is critical for antibiotic activity .

Substituent Impact: Aromatic Groups: The phenylmethanone and benzoyl groups in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration, whereas methyl benzoate () introduces hydrolyzable ester bonds. Heterocyclic Additions: Indole () and benzimidazole () substituents suggest divergent biological targets, such as neurotransmitter receptors or antiparasitic pathways.

Pharmacological Implications :

  • β-lactam analogs () are clinically validated antibiotics but lack the aromatic diversity seen in the target compound.
  • The antimalarial candidate in demonstrates that bicyclo[2.2.1] systems can be repurposed for infectious diseases, though substituent complexity impacts synthesis scalability.

Biological Activity

The compound (2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone , a derivative of the bicyclic structure 2-azabicyclo[2.2.1]heptane, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N2O1S
  • Molecular Weight : 298.40 g/mol

Antimicrobial Activity

Research indicates that derivatives of 2-azabicyclo[2.2.1]heptane, including the compound , exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed moderate to good activity against various bacterial strains, suggesting potential as antibacterial agents .

Anticancer Properties

The compound's anticancer potential has been explored in several studies. For instance, derivatives were tested against human tumor cell lines and showed promising cytotoxic effects, particularly in melanoma cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, evidenced by morphological changes and activation of caspases .

Apoptosis Induction

The biological activity is primarily attributed to the ability of the compound to induce apoptosis in cancer cells. This process involves:

  • Mitochondrial Pathway Activation : The compound triggers mitochondrial dysfunction, leading to the release of cytochrome c and subsequent activation of caspases.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to cellular stress responses that promote apoptosis .

Enzyme Inhibition

Some studies suggest that compounds related to 2-thia-5-azabicyclo[2.2.1]heptane may inhibit specific enzymes involved in cancer cell proliferation, such as protein phosphatases . This inhibition can disrupt signaling pathways essential for tumor growth.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated moderate antibacterial effects against Gram-positive and Gram-negative bacteria .
Anticancer Activity AssessmentShowed significant cytotoxicity in melanoma cell lines with apoptosis induction through mitochondrial pathways .
Enzyme Activity StudyIdentified as a potential inhibitor of protein phosphatases, enhancing understanding of its role in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing (2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone?

  • Methodological Answer : The synthesis can involve a multi-step approach:

Bicyclic Core Formation : Construct the 2-thia-5-azabicyclo[2.2.1]heptane ring via cyclization reactions, potentially using thiourea derivatives or sulfur-containing precursors under controlled temperature (e.g., reflux in toluene) .

Carbonyl Functionalization : Introduce the phenylmethanone group through Friedel-Crafts acylation or nucleophilic aromatic substitution, ensuring meta-selectivity by employing directing groups or steric hindrance strategies .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC (>95% purity threshold) to isolate the product .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

  • Methodological Answer :

  • Purification : Combine solvent recrystallization (e.g., ethanol/water system) with size-exclusion chromatography to remove byproducts with similar polarities .
  • Characterization :
  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D-COSY spectra to confirm bicyclic ring geometry and carbonyl positioning.
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (C19_{19}H15_{15}NO2_2S, expected [M+H]+^+: 334.0904).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for the bicyclo[2.2.1] system .

Q. What stability considerations are critical for handling this compound in experimental settings?

  • Methodological Answer :

  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C observed in analogous bicyclic sulfonamides) .
  • Light Sensitivity : Store in amber vials under inert gas (Ar/N2_2) to prevent photodegradation of the thia-azabicyclo moiety.
  • Hydrolytic Stability : Monitor pH-dependent degradation (e.g., in aqueous buffers at pH 2–9) via UV-Vis spectroscopy (λ~270 nm) .

Q. How can solubility limitations be addressed for in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers for aqueous compatibility.
  • Salt Formation : Explore p-toluenesulfonic acid (p-TsOH) derivatives to enhance solubility, as demonstrated for structurally related 4-phenylpiperidinecarboxylates .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thia-azabicyclo moiety in cross-coupling reactions?

  • Methodological Answer :

  • Electrophilic Reactivity : The sulfur atom in the bicyclo system acts as a weak electron-withdrawing group, directing electrophilic substitution to the para-position of the adjacent phenyl ring.
  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model charge distribution and predict regioselectivity in Suzuki-Miyaura couplings .
  • Experimental Validation : Compare reaction outcomes (e.g., Pd-catalyzed couplings) with computational predictions to refine mechanistic models .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Standardized Protocols : Adopt USP guidelines for solubility testing (e.g., shake-flask method in triplicate at 25°C).
  • Analytical Cross-Validation : Combine Karl Fischer titration (water content analysis) with dynamic light scattering (DLS) to differentiate true solubility from colloidal dispersion .

Q. What derivatization strategies enhance the compound’s utility in probing biological targets?

  • Methodological Answer :

  • Enaminone Formation : React the ketone group with DMF-DMA (dimethylformamide dimethyl acetal) to generate α,β-unsaturated intermediates for cyclocondensation with amines/hydrazines .
  • Biotinylation : Introduce a biotin tag via EDC/NHS coupling to the secondary amine in the azabicyclo system for affinity chromatography applications .

Q. What computational approaches validate the compound’s conformational dynamics in solution?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., water/ethanol) using AMBER20 to assess ring puckering and carbonyl flexibility.
  • NOE Correlations : Compare simulated nuclear Overhauser effect (NOE) patterns with experimental 2D-NOESY data to confirm dominant conformers .

Q. How does the compound’s electronic profile influence its potential as a protease inhibitor?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with serine proteases (e.g., thrombin), focusing on H-bonding between the carbonyl group and catalytic triad residues.
  • SAR Analysis : Synthesize analogs with modified bicyclo ring substituents (e.g., methyl, fluoro) and compare IC50_{50} values in enzymatic assays .

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